

Spectroscopic Characterization of 2-Bromo-4-phenylthiazole: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-4-phenylthiazole**

Cat. No.: **B1277947**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-bromo-4-phenylthiazole**. The information presented herein is essential for the identification, characterization, and quality control of this important heterocyclic building block in research and drug development settings. This document includes tabulated spectroscopic data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2-bromo-4-phenylthiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data of **2-Bromo-4-phenylthiazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Reference
8.16	Singlet	-	1H	Thiazole-H5	[1]
7.92	Doublet	7.32	2H	Phenyl-H (ortho)	[1]
7.46	Triplet	7.63	2H	Phenyl-H (meta)	[1]
7.40-7.37	Multiplet	-	1H	Phenyl-H (para)	[1]

Solvent: DMSO-d₆, Instrument Frequency: 500 MHz

Table 2: Predicted ¹³C NMR Data of **2-Bromo-4-phenylthiazole**

Chemical Shift (δ) ppm	Assignment
~140-145	Thiazole-C2 (C-Br)
~150-155	Thiazole-C4
~110-115	Thiazole-C5
~134-138	Phenyl-C1 (ipso)
~128-130	Phenyl-C2, C6 (ortho)
~129-131	Phenyl-C3, C5 (meta)
~126-128	Phenyl-C4 (para)

Note: These are predicted chemical shifts based on known values for substituted thiazoles and phenyl rings. Actual experimental values may vary.[\[2\]](#)[\[3\]](#)

Vibrational Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data of **2-Bromo-4-phenylthiazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
3098, 3063	Medium	Aromatic C-H stretch	[1]
1476	Strong	C=C aromatic ring stretch	[1]
1420	Medium	C=N thiazole ring stretch	[1]
1263	Medium	In-plane C-H bend	[1]
1070	Medium	Thiazole ring vibration	[1]
1010	Medium	In-plane C-H bend	[1]
836	Strong	Out-of-plane C-H bend	[1]
730	Strong	Out-of-plane C-H bend	[1]
689	Strong	C-S stretch	[1]

Method: KBr pellet

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data of **2-Bromo-4-phenylthiazole**

m/z	Relative Intensity (%)	Assignment
241	~50	$[M+2]^{+*}$ (with ^{81}Br)
239	~50	$[M]^{+*}$ (with ^{79}Br)
160	High	$[M - Br]^{+}$
134	Medium	$[C_7H_5NS]^{+}$
102	Medium	$[C_7H_4S]^{+}$ or $[C_8H_6]^{+}$
77	Medium	$[C_6H_5]^{+}$

Note: The presence of bromine will result in characteristic M and M+2 isotope peaks of nearly equal intensity. The fragmentation pattern is predicted based on the known stability of aromatic systems and the typical fragmentation of brominated compounds.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **2-bromo-4-phenylthiazole** was dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: Proton NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width was set to encompass all expected proton resonances.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure the detection of all carbon signals, including quaternary carbons.

- Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak or the internal TMS standard.

Infrared (IR) Spectroscopy

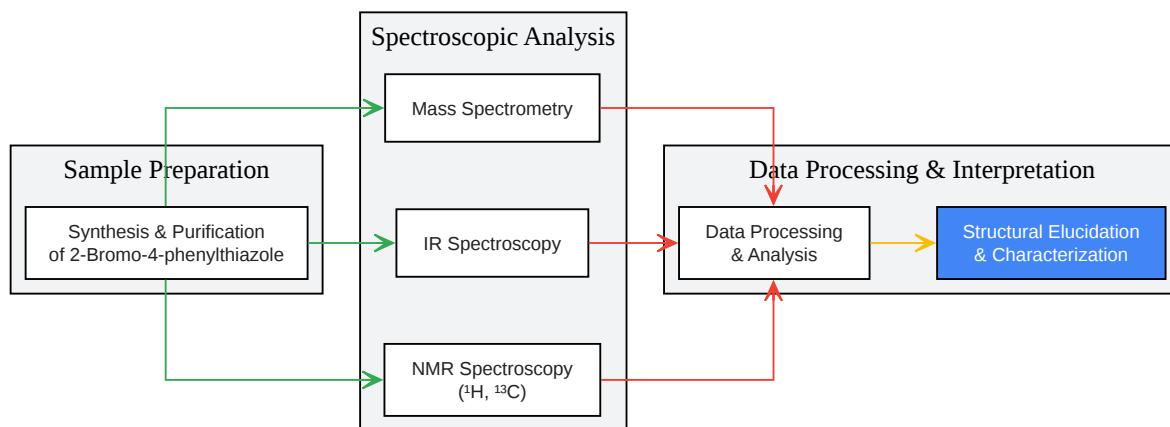
- Sample Preparation: A small amount of **2-bromo-4-phenylthiazole** (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment was first recorded. The KBr pellet containing the sample was then placed in the sample holder, and the sample spectrum was acquired over the range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **2-bromo-4-phenylthiazole** in a suitable volatile solvent (e.g., methanol or acetonitrile) was introduced into the mass spectrometer. For electron ionization (EI), the sample was introduced via a direct insertion probe or a gas chromatograph.
- Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source was used.
- Ionization: The sample was ionized using a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions were separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition: The mass spectrum was recorded over a mass range sufficient to include the molecular ion and expected fragment ions (e.g., m/z 50-300).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-bromo-4-phenylthiazole**.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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